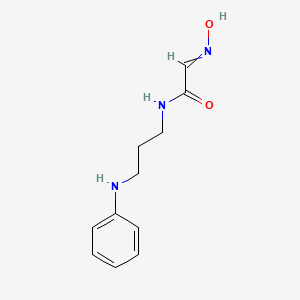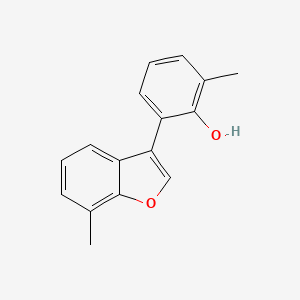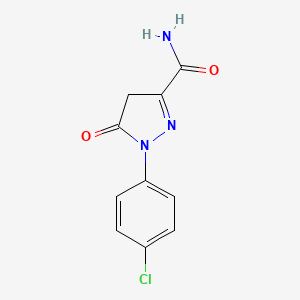
Thiophene, 2,3,5-tris(2,4-dinitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 2,3,5-tris(2,4-dinitrophenyl)- is a complex organic compound characterized by a thiophene ring substituted with three 2,4-dinitrophenyl groups at the 2, 3, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiophene, 2,3,5-tris(2,4-dinitrophenyl)- typically involves the reaction of thiophene derivatives with 2,4-dinitrophenyl reagents. One common method includes the use of Lawesson’s reagent for thiophene ring formation, followed by nitration to introduce the nitro groups . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate thiophene derivatives and subsequent functionalization with 2,4-dinitrophenyl groups. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Thiophene, 2,3,5-tris(2,4-dinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonylated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Thiophene, 2,3,5-tris(2,4-dinitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of thiophene, 2,3,5-tris(2,4-dinitrophenyl)- involves its interaction with molecular targets through its nitro and thiophene groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Thiophene: A simpler analog with a single sulfur atom in a five-membered ring.
2,4-Dinitrophenylhydrazine: Contains similar nitro groups but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Uniqueness: Thiophene, 2,3,5-tris(2,4-dinitrophenyl)- is unique due to the presence of multiple nitro groups and the thiophene ring, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61200-49-5 |
|---|---|
Molekularformel |
C22H10N6O12S |
Molekulargewicht |
582.4 g/mol |
IUPAC-Name |
2,3,5-tris(2,4-dinitrophenyl)thiophene |
InChI |
InChI=1S/C22H10N6O12S/c29-23(30)11-1-4-14(18(7-11)26(35)36)17-10-21(15-5-2-12(24(31)32)8-19(15)27(37)38)41-22(17)16-6-3-13(25(33)34)9-20(16)28(39)40/h1-10H |
InChI-Schlüssel |
FRXFZABZIHHIJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=CC(=C(S2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


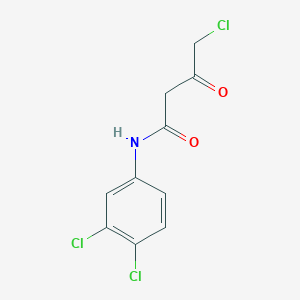
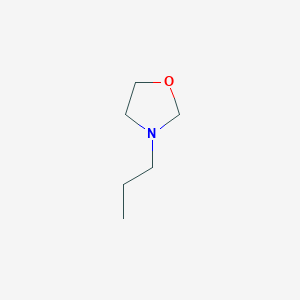
![2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane](/img/structure/B14589143.png)

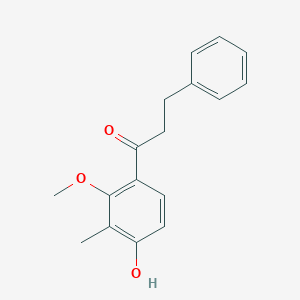
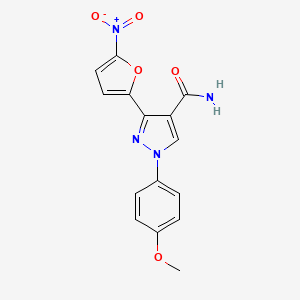
![Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate](/img/structure/B14589157.png)
![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one](/img/structure/B14589169.png)
